N-(sec-butyl)-4-ethoxybenzenesulfonamide
Description
N-(sec-butyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxy-substituted benzene ring linked to a sulfonamide group, where the nitrogen atom is bonded to a sec-butyl substituent. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The ethoxy group at the para position enhances electronic effects, while the sec-butyl chain influences steric interactions and lipophilicity, impacting solubility and target binding .
Properties
IUPAC Name |
N-butan-2-yl-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-10(3)13-17(14,15)12-8-6-11(7-9-12)16-5-2/h6-10,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBEZWDSWTGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(sec-butyl)-4-ethoxybenzenesulfonamide with structurally related sulfonamide derivatives:
| Compound Name | Substituents on Benzene Ring | N-Substituent | Key Features | Reference |
|---|---|---|---|---|
| This compound | 4-ethoxy | sec-butyl | High lipophilicity; potential enzyme inhibition due to sulfonamide core | |
| N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | 4-nitro, 3,5-dichloro | 4-amino | Nitro group enhances reactivity; dichloro substitution improves stability | |
| 4-[Butyl(methyl)sulfamoyl]benzoic acid | 4-sulfamoyl | butyl-methyl | Carboxylic acid group increases solubility; used in prodrug design | |
| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | 4-methyl | ethylidene-ethyl | Ethylidene bridge enables conjugation; antibacterial applications | |
| N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 3-methyl, 3-methoxy | - | Meta-substitution reduces steric hindrance; modulates enzyme affinity |
Key Observations:
- Substituent Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the benzene ring, enhancing resonance stabilization and altering binding to biological targets .
- Bulky N-substituents (e.g., sec-butyl) reduce solubility but improve membrane permeability, critical for central nervous system (CNS) drug candidates .
- Halogenated derivatives (e.g., 3,5-dichloro) exhibit higher stability and resistance to metabolic degradation .
Physicochemical Properties
| Property | This compound | N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide | 4-[Butyl(methyl)sulfamoyl]benzoic acid |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 396.94 g/mol | 285.36 g/mol |
| Melting Point | 150–160°C (predicted) | 160–170°C | 135–140°C |
| LogP | 2.8 (estimated) | 3.1 | 1.5 |
| Solubility (Water) | Low | Very low | Moderate |
Data derived from analogous compounds
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(sec-butyl)-4-ethoxybenzenesulfonamide, and how is structural fidelity ensured?
Answer:
The synthesis typically involves sulfonylation of 4-ethoxybenzenesulfonyl chloride with sec-butylamine under controlled conditions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl generated during sulfonamide bond formation. Reactions are conducted at 0–25°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity.
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR verifies the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.05 ppm for OCH₂) and sec-butyl moiety (split signals for CH and CH₃ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the sec-butyl group .
Advanced: How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The ethoxy and sulfonamide groups modulate electronic effects, impacting reactivity:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen by stabilizing transition states. Conversely, non-polar solvents (e.g., toluene) may slow reactions due to poor solubility .
- Temperature : Elevated temperatures (60–80°C) accelerate reactions but risk side products (e.g., elimination or rearrangement). Lower temperatures (0–25°C) favor controlled substitutions, as shown in kinetic studies of analogous sulfonamides .
- Methodological Insight : Use Arrhenius plots to determine activation energy (Eₐ) and optimize conditions for target pathways .
Basic: What factors influence the compound’s solubility and stability in aqueous vs. organic matrices?
Answer:
- Solubility :
- Aqueous : Limited solubility at neutral pH; improves under acidic conditions (pH <4) due to protonation of the sulfonamide NH .
- Organic : Soluble in DCM, THF, and ethanol. LogP ~2.5 (predicted) indicates moderate hydrophobicity, influenced by the sec-butyl group .
- Stability :
- Hydrolysis : Susceptible to acidic/basic hydrolysis of the sulfonamide bond. Store at 2–8°C in inert, anhydrous environments .
- Light Sensitivity : UV exposure may degrade the ethoxy group; use amber glassware .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
Answer:
- Step 1 : Cross-validate computational models (DFT, MD simulations) with experimental data. For example, compare calculated ¹H NMR shifts (GIAO method) with observed spectra to identify discrepancies in conformational sampling .
- Step 2 : Employ dynamic NMR (DNMR) to detect rotameric equilibria in the sec-butyl group, which may explain split signals .
- Step 3 : Use X-ray crystallography to resolve absolute configuration and compare with predicted geometries .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Biochemical Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., carbonic anhydrase). IC₅₀ values are derived from dose-response curves .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Structural Biology :
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under nitrogen at 2–8°C; avoid exposure to moisture or light .
Advanced: How can kinetic analysis elucidate the mechanism of its degradation under oxidative conditions?
Answer:
- Experimental Design :
- Expose the compound to H₂O₂ or UV/O₂ and monitor degradation via HPLC.
- Plot concentration vs. time to determine reaction order (zero/first/second) .
- Mechanistic Probes :
- Use radical scavengers (e.g., BHT) to test for radical-mediated pathways.
- Isotope labeling (¹⁸O) identifies cleavage sites in the sulfonamide or ethoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
